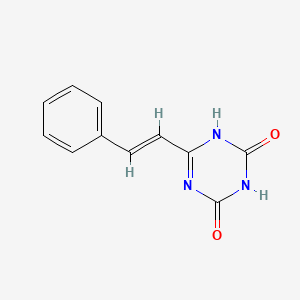![molecular formula C18H20N2O3 B5411014 2-(1-oxa-8-azaspiro[4.5]dec-8-ylcarbonyl)-4(1H)-quinolinone](/img/structure/B5411014.png)
2-(1-oxa-8-azaspiro[4.5]dec-8-ylcarbonyl)-4(1H)-quinolinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1-oxa-8-azaspiro[4.5]dec-8-ylcarbonyl)-4(1H)-quinolinone, also known as ODQ, is a chemical compound that has been widely used in scientific research. It is a potent inhibitor of soluble guanylyl cyclase (sGC), an enzyme that plays a crucial role in the regulation of the cardiovascular and nervous systems.
Mécanisme D'action
2-(1-oxa-8-azaspiro[4.5]dec-8-ylcarbonyl)-4(1H)-quinolinone binds to the heme group of sGC and prevents the enzyme from producing cGMP in response to nitric oxide (NO) and carbon monoxide (CO), two endogenous activators of sGC. This results in a decrease in cGMP levels and a reduction in the downstream signaling pathways that are regulated by cGMP.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects, including vasodilation, platelet aggregation inhibition, and modulation of neurotransmission. It has also been shown to have anti-inflammatory and anti-tumor properties.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 2-(1-oxa-8-azaspiro[4.5]dec-8-ylcarbonyl)-4(1H)-quinolinone is its specificity for sGC inhibition. It does not affect other enzymes or signaling pathways, making it a valuable tool for studying the role of sGC in various physiological processes. However, one of the limitations of this compound is its relatively short half-life, which requires frequent administration in in vivo experiments.
Orientations Futures
There are several future directions for the use of 2-(1-oxa-8-azaspiro[4.5]dec-8-ylcarbonyl)-4(1H)-quinolinone in scientific research. One area of interest is the role of sGC in neurological disorders such as Alzheimer's disease and Parkinson's disease. This compound has been shown to have neuroprotective effects in animal models of these diseases, suggesting that sGC inhibition may be a potential therapeutic strategy. Another area of interest is the development of more potent and selective sGC inhibitors that can be used in clinical settings. Finally, the use of this compound in combination with other drugs or therapies may provide new insights into the complex signaling pathways that regulate physiological processes.
Méthodes De Synthèse
2-(1-oxa-8-azaspiro[4.5]dec-8-ylcarbonyl)-4(1H)-quinolinone can be synthesized by reacting 8-azaspiro[4.5]decane-7,9-dione with o-nitrophenylpropionic acid in the presence of a base. The reaction yields this compound as a white solid with a melting point of 262-263°C.
Applications De Recherche Scientifique
2-(1-oxa-8-azaspiro[4.5]dec-8-ylcarbonyl)-4(1H)-quinolinone has been widely used in scientific research as a tool to study the role of sGC in various physiological processes. It has been shown to inhibit sGC activity in vitro and in vivo, leading to a decrease in the production of cyclic guanosine monophosphate (cGMP), a second messenger that regulates vasodilation, platelet aggregation, and neurotransmission.
Propriétés
IUPAC Name |
2-(1-oxa-8-azaspiro[4.5]decane-8-carbonyl)-1H-quinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3/c21-16-12-15(19-14-5-2-1-4-13(14)16)17(22)20-9-7-18(8-10-20)6-3-11-23-18/h1-2,4-5,12H,3,6-11H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYEPECYSCFUAFF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCN(CC2)C(=O)C3=CC(=O)C4=CC=CC=C4N3)OC1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-chloro-N-{[2-(2-methoxyphenoxy)pyridin-3-yl]methyl}-6-oxo-1,6-dihydropyridine-3-carboxamide](/img/structure/B5410940.png)
![N-(2-fluorophenyl)-N'-[2-(1-piperidinyl)ethyl]urea](/img/structure/B5410943.png)
![N-[1-(5-chloro-8-hydroxy-7-quinolinyl)-3-phenyl-2-propen-1-yl]-4-methoxybenzamide](/img/structure/B5410954.png)

![3-[5-(2,6-dichlorophenyl)-2-furyl]-2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5410962.png)

![1-(2-furoyl)-4-[(2-methoxyphenyl)acetyl]piperazine](/img/structure/B5410965.png)
![1-methyl-N-[2-(4-pyridinyl)ethyl]-1H-indole-6-carboxamide](/img/structure/B5410969.png)
![N-[(7R,8aS)-2-methyl-1,4-dioxooctahydropyrrolo[1,2-a]pyrazin-7-yl]-4-oxo-4H-chromene-3-carboxamide](/img/structure/B5410971.png)
![4-(2,7-diazaspiro[4.5]dec-7-ylcarbonyl)quinazolin-2(1H)-one](/img/structure/B5410977.png)
![N-[1-(4-pyridinyl)ethyl]cyclopropanecarboxamide](/img/structure/B5410990.png)
![4-{6-[(5-methyl-2-pyridinyl)amino]-3-pyridazinyl}-N-[3-(methylthio)phenyl]-1-piperazinecarboxamide](/img/structure/B5411010.png)
![5-({2-[(1R*,2R*,6S*,7S*)-4-azatricyclo[5.2.2.0~2,6~]undec-4-yl]-2-oxoethyl}thio)-1,3,4-thiadiazol-2-amine](/img/structure/B5411011.png)
![4-{4-[(4-methylphenyl)sulfonyl]-1-piperazinyl}-6-(3-methyl-1H-pyrazol-1-yl)pyrimidine](/img/structure/B5411015.png)